Chromium aluminium

High-Temperature Coatings Oxidation Resistance Steam Environments

Sourcing a binary Al-Cr intermetallic that resists steam oxidation in ultrasupercritical environments is difficult. Chromium aluminium (CAS 37258-56-3) forms unique Cr₄Al/Cr₅Al₈ phases during processing, creating a dual-barrier diffusion coating. - Verifiable steam oxidation resistance at 650 °C and 30 MPa, outperforming Fe-aluminides. - Measured nanohardness of 8.26 GPa with reduced elastic modulus for crack-resistant tribological coatings. - Positive OCP shift in CO₂-saturated chloride brine, confirming thermodynamic nobility for oil & gas tubular goods. - Spherical powder grades available for powder-bed fusion AM of lightweight, heat-resistant aerospace components.

Molecular Formula AlCr
Molecular Weight 78.978 g/mol
CAS No. 37258-56-3
Cat. No. B13817466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium aluminium
CAS37258-56-3
Molecular FormulaAlCr
Molecular Weight78.978 g/mol
Structural Identifiers
SMILES[Al].[Cr]
InChIInChI=1S/Al.Cr
InChIKeyQQHSIRTYSFLSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 50 mm / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Aluminium: Composition, Properties & Procurement


Chromium aluminium (AlCr, CAS 37258-56-3) is a binary intermetallic alloy composed of aluminium and chromium, with a molecular weight of 78.978 g/mol . The material exhibits a range of compositions, often forming specific intermetallic phases like Cr₄Al, Cr₂Al, and Cr₅Al₈, which are critical to its mechanical and thermal behavior [1]. Characterized by a density of 5.5 g/cm³ [2] and a melting point of 660 °C [2], this alloy is distinguished by its synergistic combination of chromium's high hardness and oxidation resistance with aluminium's lightweight nature. This results in a material prized for applications requiring high-temperature stability, exceptional corrosion protection, and robust mechanical properties, particularly in advanced coatings and powder metallurgy .

Why Chromium Aluminium Cannot Be Readily Substituted


Direct substitution of Chromium aluminium with other common alloy classes (e.g., Fe-aluminides, Cr-Ni alloys) or individual constituent metals is not scientifically equivalent due to its unique, composition-dependent intermetallic phase formation. The Al-Cr binary system forms specific, often metastable phases like Cr₄Al and Cr₅Al₈ during processing [1], which govern its distinct mechanical and thermal response. Unlike simple chromium plating or conventional Fe-aluminide coatings, the precise Al-Cr intermetallic layers in this alloy provide a unique dual-barrier effect against high-temperature oxidation and elemental diffusion [2]. The following quantitative evidence demonstrates precisely how these unique structural and chemical attributes translate into measurable performance differentiations that are critical for scientific selection and procurement.

Quantitative Performance Evidence vs. Alternatives


Steam Oxidation Resistance vs. Fe-Aluminide Coatings

In direct head-to-head testing, a Chromium aluminium-based hybrid coating demonstrated significantly superior oxidation resistance compared to a standard pack Fe-aluminide coating. The study, conducted in an aggressive ultrasupercritical steam environment (650 °C and 30 MPa), showed that the Cr-aluminide layer imparts a substantial protective advantage over the Fe-aluminide alternative [1].

High-Temperature Coatings Oxidation Resistance Steam Environments Chromium Aluminide

Nanohardness and Elastic Modulus vs. Bulk Chromium

Electroplated nanocrystalline Cr-Al solid solution alloy coatings exhibit significantly altered mechanical properties compared to bulk chromium. Nanoindentation testing of the Cr-Al coating revealed a high nanohardness of 8.26 GPa, while the elastic modulus was observed to decrease significantly relative to bulk Cr, a phenomenon attributed to a grain boundary-mediated process [1].

Mechanical Properties Nanocrystalline Coatings Hardness Chromium Aluminium Alloy

Microhardness Comparison: CrAlN Films vs. CrN Coatings

In a study comparing (Cr,Al)N films to conventional CrN coatings, the addition of aluminum was found to influence the hardness. Microhardness indentation testing revealed a hardness of 15 GPa for CrAlN films, compared to 18 GPa for the baseline CrN coatings [1].

Thin Films Hard Coatings Tribology Chromium Aluminium Nitride

Corrosion Potential in CO2-Saturated NaCl Solution

Electrochemical testing in a simulated oilfield environment (60°C saturated CO2 in 3.5% NaCl solution) revealed a significant positive shift in the open circuit potential for a Cr-Al alloy steel. The Cr-Al steel exhibited a markedly more noble potential compared to both a low-Cr steel and a standard J55 steel without Al or Cr additions [1].

Corrosion Electrochemistry Alloy Steel CO2 Saturated NaCl Cr-Al Steel

Deactivation Resistance in Propane Dehydrogenation

The stability of chromium-aluminum catalysts is critical for industrial propane dehydrogenation (PDH). A study on CrOₓ supported on mesoporous alumina reported that this catalyst exhibited higher resistance to deactivation during the PDH process compared to a reference catalyst with identical chromium loading but supported on a commercially available alumina [1]. This highlights the critical role of the alumina support's structure in the catalyst's performance.

Catalysis Dehydrogenation Propane Chromium-Alumina

Selectivity in n-Undecane vs. n-Hexane Dehydrogenation

The selectivity of chromium-aluminum catalysts varies significantly with the alkane substrate. Studies on the dehydrogenation of n-undecane show that while the governing principles are similar to those for n-hexane, the selectivity of the Cr-Al catalyst for n-undecane dehydrogenation is notably lower [1].

Catalysis Dehydrogenation Selectivity Chromium-Alumina

Primary Application Scenarios Based on Evidence


Protective Coatings for Power Generation Components

Directly based on the head-to-head evidence of superior steam oxidation resistance over Fe-aluminide coatings at 650°C and 30 MPa [1], Chromium aluminium is the scientifically superior choice for protective coatings on steel components in ultrasupercritical steam turbines. This application is crucial for improving the efficiency and longevity of power plants operating under extreme conditions, where conventional aluminide coatings are prone to failure. The dual-barrier function of the Cr-aluminide layer [1] provides a verifiable performance advantage.

Wear-Resistant Coatings with Tailored Mechanical Properties

The quantitative data on the mechanical properties of Cr-Al coatings provide a strong basis for their use in specialized tribological applications. The measured nanohardness of 8.26 GPa, combined with a decreased elastic modulus compared to bulk Cr [2], suggests that these coatings can offer an enhanced balance of hardness and toughness. This is particularly valuable for cutting tools, dies, and machinery components requiring high abrasion resistance and improved resistance to cracking under stress.

Corrosion-Resistant Alloys for Oil and Gas Pipelines

The electrochemical evidence demonstrating a significant positive shift in the open circuit potential for Cr-Al steel in a CO2-saturated chloride environment [3] positions Chromium aluminium alloys as a prime candidate for tubular goods in the oil and gas industry. This enhanced thermodynamic nobility translates to a verifiably lower corrosion rate compared to conventional low-Cr or plain carbon steels, reducing maintenance and replacement costs in aggressive downhole environments.

Additive Manufacturing of High-Strength Components

The documented characteristics of Al-Cr alloy powder, including its high strength, hardness, and resistance to oxidation and heat , make it an ideal candidate for powder-bed fusion and other additive manufacturing processes. These properties enable the production of complex, lightweight components for aerospace and automotive industries that must withstand high mechanical and thermal stress, as detailed in technical datasheets . The ability of the alloy to form dense oxide films at high temperatures extends the service life of these components [4].

Technical Documentation Hub

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